BAM (8-22)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAM (8-22)は、ウシ副腎髄質8-22としても知られており、プロエンケファリンAから誘導されたペプチド断片です。これは、Mas関連Gタンパク質共役受容体(Mrgprs)、特にMrgprC11およびhMrgprX1の強力な活性化因子です。 この化合物は、Mrgpr依存的な方法でマウスの掻きむしる行動を誘発することで知られています .

準備方法

合成経路と反応条件

BAM (8-22)は、通常、固相ペプチド合成(SPPS)を使用して合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することを含みます。このプロセスには、目的のペプチド配列が得られるまで繰り返される脱保護およびカップリングステップが含まれます。 最終生成物は、次に樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

工業生産方法

BAM (8-22)の工業生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を向上させるために頻繁に使用されます。 精製プロセスもスケールアップされ、最終生成物の高純度を確保するために、調製用HPLCシステムが使用されます .

化学反応の分析

反応の種類

BAM (8-22)は、主にペプチド結合形成および切断反応を起こします。 ペプチドの性質のため、通常、酸化、還元、または置換反応には参加しません .

一般的な試薬と条件

カップリング試薬: N、N'-ジイソプロピルカルボジイミド(DIC)、O-ベンゾトリアゾール-N、N、N'、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート(HBTU)

脱保護試薬: トリフルオロ酢酸(TFA)

切断試薬: TFAは、通常、水、トリイソプロピルシラン(TIS)、およびエタンジチオール(EDT)などのスカベンジャーと共に使用されます.

主要な生成物

合成の主要な生成物は、BAM (8-22)ペプチド自体です。 副生成物には、切断されたペプチドまたは誤って折り畳まれたペプチドが含まれる場合があり、通常、精製プロセス中に除去されます .

科学研究への応用

BAM (8-22)は、科学研究においていくつかの応用があります。

科学的研究の応用

Role in Cholestatic Pruritus

A pivotal study demonstrated that BAM (8-22) significantly enhances scratching behavior in a mouse model of cholestasis. In this model, mice subjected to bile duct ligation exhibited increased expression of MRGPRX1 and heightened sensitivity to BAM (8-22) treatment. The study revealed that BAM (8-22) administration resulted in a marked increase in intracellular calcium levels within dorsal root ganglia neurons, suggesting a direct role in mediating pruritic sensations under cholestatic conditions .

Key Findings:

- Increased MRGPRX1 expression in dorsal root ganglia neurons.

- Enhanced scratching behavior following BAM (8-22) injection.

- Significant elevation of intracellular calcium levels upon treatment.

Pain Modulation

BAM (8-22) has also been investigated for its analgesic properties, particularly in the context of bone cancer pain. Research indicates that this compound can attenuate pain responses in murine models, suggesting potential applications in pain management therapies .

Key Findings:

- Reduction in pain responses observed in bone cancer models.

- Potential therapeutic implications for managing chronic pain conditions.

Non-Histaminergic Itch Model

A recent study developed a human experimental model to evaluate non-histaminergic itch using BAM (8-22). Twenty-two healthy subjects were subjected to skin prick tests with varying concentrations of BAM (8-22). Results indicated that higher concentrations led to increased itch sensations, supporting the compound's role as a pruritogen independent of histamine pathways .

| Concentration | Itch Sensation Score |

|---|---|

| 0.5 mg/ml | Low |

| 1 mg/ml | Moderate |

| 2 mg/ml | High |

Calcium Imaging Studies

Calcium imaging assays have been utilized to quantify the response of sensory neurons to BAM (8-22). These studies confirmed that BAM (8-22) induces a significant calcium influx in neurons expressing MRGPRX1, further elucidating its mechanism of action at the cellular level .

作用機序

BAM (8-22)は、Mas関連Gタンパク質共役受容体(Mrgprs)、特にMrgprC11およびhMrgprX1に結合して活性化することにより、その効果を発揮します。この活性化により、ダウンストリームのシグナル伝達イベントが発生し、マウスの掻きむしる行動などの生理学的反応が生じます。 関与する正確な分子経路には、Gタンパク質の活性化が含まれ、その後、細胞内シグナル伝達カスケードが引き起こされます .

類似の化合物との比較

類似の化合物

BAM 22P: プロエンケファリンAから誘導された別のペプチドですが、メトエンケファリンモチーフを含み、オピオイド受容体に対する親和性を示します.

メトエンケファリン: オピオイド活性を有するペンタペプチドで、BAM (8-22)とは受容体標的と生理学的効果が異なります.

独自性

BAM (8-22)は、オピオイド受容体に影響を与えることなく、Mrgprsを選択的に活性化する点で独自です。 この特異性により、非オピオイド性痛みと痒みの経路を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Met-enkephalin: A pentapeptide with opioid activity, differing from BAM (8-22) in its receptor targets and physiological effects.

Uniqueness

BAM (8-22) is unique in its selective activation of Mrgprs without affecting opioid receptors. This specificity makes it a valuable tool for studying non-opioid pain and itch pathways .

生物活性

BAM (8-22) is a peptide derived from bovine adrenal medulla, known for its role as a potent agonist for the Mas-Related G Protein Coupled Receptor X1 (MRGPRX1). This compound has garnered attention in research due to its significant biological activities, particularly in inducing itch and modulating pain responses. This article will detail the biological activity of BAM (8-22), supported by research findings, case studies, and data tables.

Overview of BAM (8-22)

BAM (8-22) is an endogenous peptide fragment that exhibits high affinity for MRGPRX1, with effective concentration (EC50) values ranging from 8 to 150 nM . Unlike its precursor BAM22P, BAM (8-22) does not interact with opioid receptors, which distinguishes its mechanism of action in the context of itch and pain modulation .

BAM (8-22) primarily functions through the activation of MRGPRX1, a receptor implicated in non-histaminergic itch pathways. It enhances scratching behavior in models of cholestatic pruritus, indicating its role as a pruritogen . The following sections will explore specific studies that elucidate the biological effects of BAM (8-22).

Study 1: Induction of Itch

A study conducted on human subjects demonstrated that BAM (8-22) effectively induced itch without accompanying pain sensations. The study involved applying BAM (8-22) through various methods, including spicules and single prick tests. The results showed that itch intensity peaked significantly when administered via heat-inactivated spicules, with no significant changes in superficial blood perfusion or mechanical sensitivity observed .

Table 1: Itch Intensity Induced by BAM (8-22)

| Application Method | Concentration (mg/ml) | Itch Intensity (VAS Score) | Pain Sensation |

|---|---|---|---|

| Single Prick Test | 1 | 4.5 | None |

| Heat-Inactivated Spicules | 1 | 7.2 | None |

| Heat-Inactivated Spicules | 2 | 9.0 | None |

Study 2: Calcium Imaging in Sensory Neurons

In another study involving a cholestatic mouse model, BAM (8-22) was shown to significantly increase intracellular calcium levels in dorsal root ganglion (DRG) neurons. When treated with BAM (8-22), DRG neurons from bile duct-ligated (BDL) mice exhibited a dramatic increase in calcium response compared to sham-operated mice. This suggests that BDL mice, which have heightened MRGPRX1 expression, are more sensitive to BAM (8-22) .

Table 2: Calcium Response in DRG Neurons

| Mouse Model | Calcium Response (%) | Number of Responsive Neurons (%) |

|---|---|---|

| Sham | Baseline | 1.7% |

| BDL | Significantly Higher | 11.4% |

Implications for Pain Management

BAM (8-22) has also been investigated for its potential role in pain modulation. Research indicates that it can attenuate bone cancer pain in mouse models, suggesting its utility beyond itch induction . The ability to modulate pain without traditional opioid pathways presents an opportunity for developing novel analgesics.

特性

IUPAC Name |

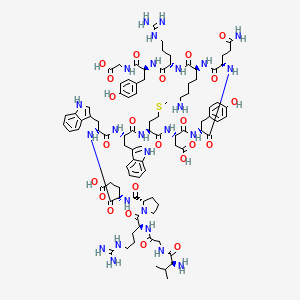

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYECACIBFJGZ-NPAGUKBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H127N25O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1971.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。